5-Bromo-3-(trifluoromethyl)quinoline

Organic Synthesis Halogenation Reaction Optimization

5-Bromo-3-(trifluoromethyl)quinoline is the optimal building block for introducing a 5-aryl/heteroaryl/amine moiety onto a 3-CF₃-quinoline scaffold via Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). The unique 5-Br/3-CF₃ substitution pattern enables regioselective diversification while the electron-withdrawing CF₃ group enhances metabolic stability and binding affinity—advantages not achievable with generic 5-bromoquinoline or 3-(trifluoromethyl)quinoline alone. Secure this key intermediate to accelerate kinase inhibitor and agrochemical discovery programs with reliable batch-to-batch consistency.

Molecular Formula C10H5BrF3N
Molecular Weight 276.056
CAS No. 1239462-41-9
Cat. No. B2888517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(trifluoromethyl)quinoline
CAS1239462-41-9
Molecular FormulaC10H5BrF3N
Molecular Weight276.056
Structural Identifiers
SMILESC1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)Br
InChIInChI=1S/C10H5BrF3N/c11-8-2-1-3-9-7(8)4-6(5-15-9)10(12,13)14/h1-5H
InChIKeyVNSFCVOSRMUVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(trifluoromethyl)quinoline (CAS 1239462-41-9): Core Chemical & Procurement Data


5-Bromo-3-(trifluoromethyl)quinoline (CAS 1239462-41-9) is a halogenated heterocyclic building block belonging to the quinoline family, characterized by a bromine atom at the 5-position and a trifluoromethyl group at the 3-position of the bicyclic core . Its molecular formula is C10H5BrF3N, with a molecular weight of 276.05 g/mol . The compound is typically available as a white to yellow solid with standard commercial purity levels of 95% to 98% .

Why 5-Bromo-3-(trifluoromethyl)quinoline Cannot Be Substituted with Generic Quinolines


The specific substitution pattern of 5-Bromo-3-(trifluoromethyl)quinoline is critical for its utility in cross-coupling reactions and medicinal chemistry. The bromine atom at the 5-position serves as a versatile synthetic handle for palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine substituents . Simultaneously, the electron-withdrawing trifluoromethyl group at the 3-position profoundly influences the electronic properties and metabolic stability of downstream derivatives, a combination not present in simpler quinolines like 5-bromoquinoline (CAS 4964-71-0) or 3-(trifluoromethyl)quinoline (CAS 25199-76-2) . Therefore, substituting this compound with a generic analog lacking either functional group would fundamentally alter reaction outcomes, regioselectivity, and the resulting biological activity of the final compound.

Quantitative Differentiation Data for 5-Bromo-3-(trifluoromethyl)quinoline


Regioselective Synthesis Yield for 5-Bromo-3-(trifluoromethyl)quinoline

In a direct bromination reaction of 3-(trifluoromethyl)quinoline, the yield for the desired 5-bromo isomer was 37%, compared to a simultaneous formation of the 8-bromo isomer as an impurity, highlighting the regioselectivity challenge and the need for a pure, pre-isolated building block .

Organic Synthesis Halogenation Reaction Optimization

Analytical Purity by HPLC for Quality Control

The compound can be characterized by HPLC, with a reported retention time of 7.47 minutes for the target 5-bromo isomer, distinct from the 8-bromo isomer which elutes at 6.75 minutes under identical conditions, enabling unambiguous identity confirmation and purity assessment .

Analytical Chemistry Quality Assurance HPLC

Comparative Vendor Purity Specifications

Commercial suppliers offer 5-Bromo-3-(trifluoromethyl)quinoline at standard purities of 98% (e.g., Sigma-Aldrich/BLD Pharmatech) or 95% (e.g., ChemShuttle) . For comparison, the unsubstituted analog 5-bromoquinoline (CAS 4964-71-0) is commonly listed with a purity of 98.08% .

Procurement Vendor Comparison Purity

Procurement-Driven Application Scenarios for 5-Bromo-3-(trifluoromethyl)quinoline


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The compound serves as a key intermediate for introducing a 5-aryl/heteroaryl/amine moiety onto a 3-trifluoromethylquinoline scaffold. The bromine atom at the 5-position is ideally positioned for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the rapid diversification of lead compounds targeting kinases or other enzymes where the trifluoromethyl group enhances metabolic stability and binding affinity .

Development of Anticancer Agents

Derivatives of trifluoromethylquinolines have demonstrated potent tubulin polymerization inhibition and antiproliferative activity against cancer cell lines, with some achieving nanomolar IC50 values [1]. 5-Bromo-3-(trifluoromethyl)quinoline provides a starting point for creating novel analogs in this class, where the specific substitution pattern can be optimized for activity and selectivity.

Agrochemical Research: Synthesis of Novel Herbicides and Pesticides

The quinoline core is a common scaffold in agrochemicals. The 5-bromo-3-(trifluoromethyl)quinoline building block can be used to synthesize new chemical entities with potential herbicidal or pesticidal activity, leveraging the trifluoromethyl group for improved bioavailability and environmental stability . The bromine handle allows for the attachment of diverse substituents to fine-tune physicochemical properties.

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